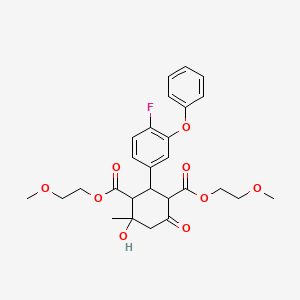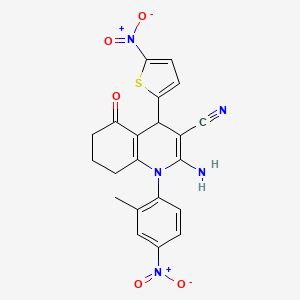
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
描述
Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with multiple functional groups, including a fluoro-phenoxy group, a hydroxy group, and ester groups.
准备方法
The synthesis of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the fluoro-phenoxy group: This step involves the substitution of a hydrogen atom on the cyclohexane ring with a fluoro-phenoxy group using a suitable reagent such as a fluoro-phenoxy halide.
Formation of ester groups: The esterification reaction is carried out by reacting the carboxylic acid groups on the cyclohexane ring with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity.
化学反应分析
Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro-phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
相似化合物的比较
Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
Bis(2-methoxyethyl) 2-(4-chloro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
Bis(2-methoxyethyl) 2-(4-bromo-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: The presence of a bromo group may lead to different chemical and biological properties compared to the fluoro analog.
Bis(2-methoxyethyl) 2-(4-iodo-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: The iodo analog may exhibit unique reactivity due to the larger size and higher reactivity of the iodine atom.
The uniqueness of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FO9/c1-27(32)16-20(29)23(25(30)35-13-11-33-2)22(24(27)26(31)36-14-12-34-3)17-9-10-19(28)21(15-17)37-18-7-5-4-6-8-18/h4-10,15,22-24,32H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVOTOSUBYRPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OCCOC)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OCCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4324541.png)

![4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4324552.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B4324559.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE](/img/structure/B4324560.png)
![1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4324563.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE](/img/structure/B4324569.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B4324574.png)
![METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE](/img/structure/B4324582.png)
![N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4324590.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4324604.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4324610.png)
